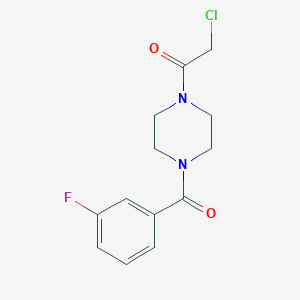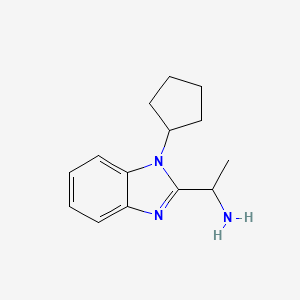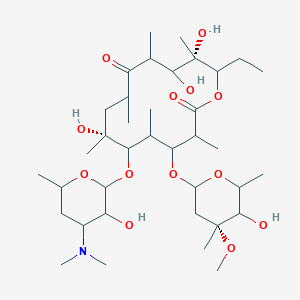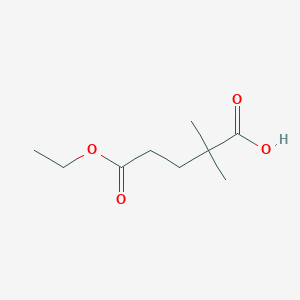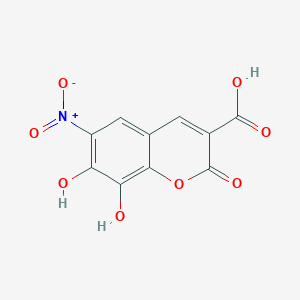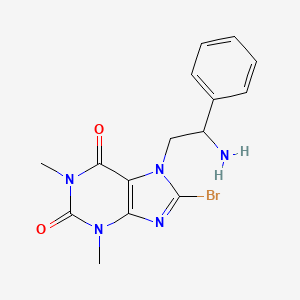
1-(4-Chloro-2-isobutoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15ClO2. This compound is characterized by the presence of a chloro group and an isobutoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and is used in various chemical and industrial applications.
准备方法
The synthesis of 1-(4-Chloro-2-isobutoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out in acetone under reflux conditions for several hours, followed by purification through recrystallization from ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(4-Chloro-2-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted phenyl derivatives .
科学研究应用
1-(4-Chloro-2-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(4-Chloro-2-isobutoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For example, in the synthesis of ibuprofen, the compound undergoes electrocarboxylation, where it reacts with carbon dioxide in the presence of a silver cathode and ionic liquids. This reaction leads to the formation of 2-(4-isobutylphenyl)propanoic acid, the active ingredient in ibuprofen . The molecular targets and pathways involved in this process include the activation of carbon nucleophiles and the stabilization of reaction intermediates by ionic liquids.
相似化合物的比较
1-(4-Chloro-2-isobutoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-chloro-4-isobutoxyphenyl)ethanone: This compound has a similar structure but with the chloro and isobutoxy groups in different positions on the phenyl ring.
1-(4-chlorophenyl)ethanone: This compound lacks the isobutoxy group, which significantly alters its chemical properties and applications.
属性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
1-[4-chloro-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 |
InChI 键 |
KMPAEEVSAUQKIB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)


![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)
